molecular formula C13H13F2N3O3S B2575334 2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797158-89-4

2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2575334
CAS No.: 1797158-89-4
M. Wt: 329.32
InChI Key: VNNIRFXLSNVTTA-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F2N3O3S and its molecular weight is 329.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cyclooxygenase Inhibition

Research has focused on the synthesis of 1,5-diarylpyrazoles featuring a substituted benzenesulfonamide moiety, which have shown promising cyclooxygenase (COX-1/COX-2) inhibitory activities. These compounds, particularly those with fluorine substitutions, have demonstrated selectivity and potency for COX-2 inhibition, offering potential as anti-inflammatory agents (M. Pal et al., 2003).

Pain Management

Another area of application involves the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, which have been evaluated in pathological pain models in mice. These compounds have shown significant anti-hyperalgesic and anti-edematogenic actions, comparable to known pain management drugs like Celecoxib, without causing locomotive disorders (M. M. Lobo et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Novel polyfluoro substituted pyrazoline type sulfonamides have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) enzymes. These compounds have shown significant inhibitory profiles at nanomolar levels, highlighting their potential as multi-target agents for therapeutic applications (C. Yamali et al., 2020).

Properties

IUPAC Name

2,5-difluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3S/c14-9-1-2-12(15)13(5-9)22(19,20)17-10-6-16-18(7-10)11-3-4-21-8-11/h1-2,5-7,11,17H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNIRFXLSNVTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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